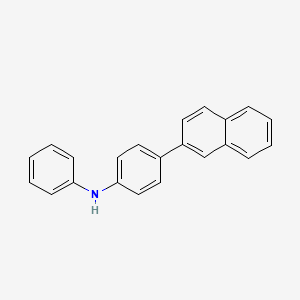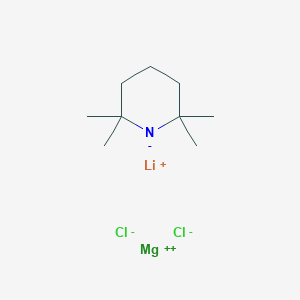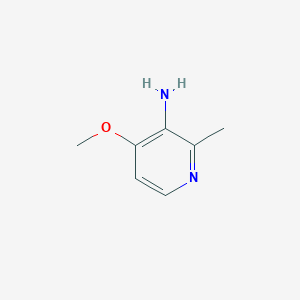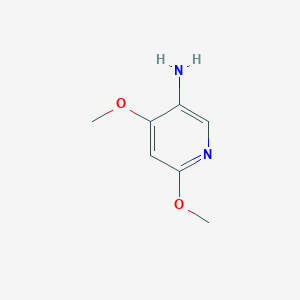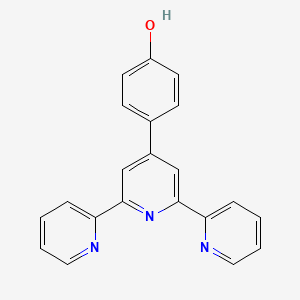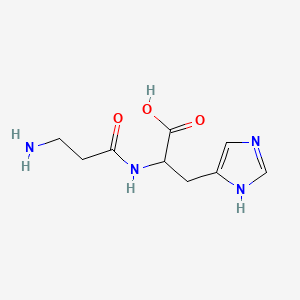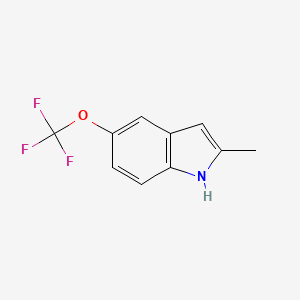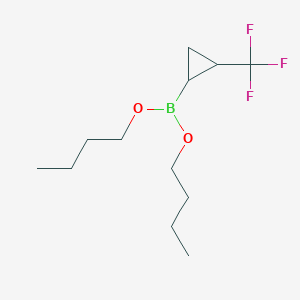
Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate
Vue d'ensemble
Description
Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate is a useful research compound. Its molecular formula is C12H22BF3O2 and its molecular weight is 266.11. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate is the TRPV1 receptor . The TRPV1 receptor, also known as the capsaicin receptor, is a protein that is part of the transient receptor potential family of ion channels. It plays a key role in the body’s perception of heat and pain.
Mode of Action
this compound acts as a (trifluoromethyl)cyclopropylating reagent . It participates in a palladium-catalyzed Suzuki coupling , a type of cross-coupling reaction, to interact with its target. This interaction results in the preparation of TRPV1 receptor antagonists .
Biochemical Pathways
Given its role in the preparation of trpv1 receptor antagonists , it can be inferred that it influences the pathways associated with pain perception and heat sensation.
Pharmacokinetics
Its molecular weight is 26611 , and it has a predicted density of 1.02±0.1 g/cm3 . Its predicted boiling point is 229.1±35.0 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of this compound’s action is the preparation of TRPV1 receptor antagonists . These antagonists can block the activity of the TRPV1 receptor, potentially influencing the body’s perception of heat and pain.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage conditions of 2-8°C . Additionally, the efficacy of its action in the Suzuki coupling may depend on the presence of a palladium catalyst .
Analyse Biochimique
Biochemical Properties
It has been used as a (trifluoromethyl)cyclopropyl donor in the preparation of TRPV1 receptor antagonists . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of these antagonists.
Cellular Effects
Given its use in the synthesis of TRPV1 receptor antagonists , it may influence cell function by modulating the activity of these receptors.
Molecular Mechanism
It is known to participate in palladium-catalyzed Suzuki coupling reactions , suggesting that it may interact with biomolecules through similar mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate can be synthesized through a palladium-catalyzed Suzuki coupling reaction. This method involves the reaction of a trifluoromethylcyclopropyl halide with dibutylboronic acid in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and provides good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronate and an electrophilic partner, such as an aryl or vinyl halide .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products
The major products of these reactions are typically aryl or vinyl derivatives of the trifluoromethylcyclopropyl group, which can be further functionalized for various applications .
Applications De Recherche Scientifique
Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of TRPV1 receptor antagonists, which are potential therapeutic agents for pain management.
Organic Synthesis: The compound serves as a versatile reagent for introducing trifluoromethylcyclopropyl groups into organic molecules, enhancing their chemical and biological properties.
Material Science: It can be used in the development of advanced materials with unique electronic and optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyl (cyclopropyl)boronate
- Dibutyl (2-methylcyclopropyl)boronate
- Dibutyl (2-(difluoromethyl)cyclopropyl)boronate
Uniqueness
Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the development of bioactive molecules with enhanced potency and selectivity .
Propriétés
IUPAC Name |
dibutoxy-[2-(trifluoromethyl)cyclopropyl]borane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BF3O2/c1-3-5-7-17-13(18-8-6-4-2)11-9-10(11)12(14,15)16/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYNCGMXRPDCQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C(F)(F)F)(OCCCC)OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679064 | |
| Record name | Dibutyl [2-(trifluoromethyl)cyclopropyl]boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909698-11-9 | |
| Record name | Dibutyl [2-(trifluoromethyl)cyclopropyl]boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dibutyl [2-(trifluoromethyl)cyclopropyl]boronate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


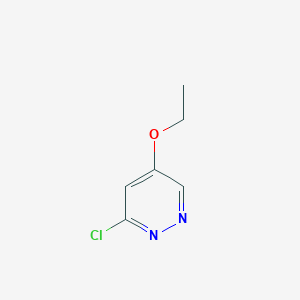
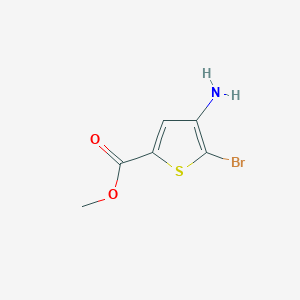
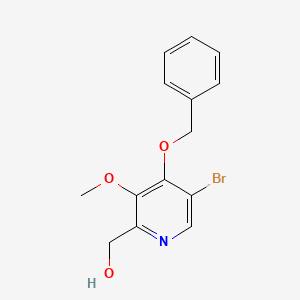

![4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline](/img/structure/B3030388.png)
